molecular formula C18H10Cl2N2O2S B3957751 6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No. B3957751
M. Wt: 389.3 g/mol
InChI Key: UACUYMXLNFUJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin-based compounds. It has been studied for its potential applications in the field of medicinal chemistry due to its interesting biological activities.

Mechanism of Action

The mechanism of action of 6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species in the cells. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is its ease of synthesis. The compound can be synthesized under mild conditions and in good yields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one. One of the areas of interest is the development of more potent analogs of this compound with improved solubility and bioavailability. Another area of interest is the study of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, the compound's potential use as a diagnostic tool for cancer detection can be explored further.

Scientific Research Applications

6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting biological activities such as anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.

properties

IUPAC Name

6-chloro-3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O2S/c19-11-5-6-16-10(7-11)8-12(17(23)24-16)15-9-25-18(22-15)21-14-4-2-1-3-13(14)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACUYMXLNFUJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
Reactant of Route 6
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6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

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